[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate
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Overview
Description
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyano group, a hydroxyethoxy group, and a chlorophenyl carbamate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-cyano-2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction of the cyano group.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of [2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyethoxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. The chlorophenyl carbamate moiety can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(4-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom.
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The unique combination of the cyano, hydroxyethoxy, and chlorophenyl carbamate groups in [2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
CAS No. |
6328-31-0 |
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Molecular Formula |
C12H13ClN2O4 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-2-1-3-10(6-9)15-12(17)19-8-11(7-14)18-5-4-16/h1-3,6,11,16H,4-5,8H2,(H,15,17) |
InChI Key |
SOYGFVHKVCDYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC(C#N)OCCO |
Origin of Product |
United States |
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